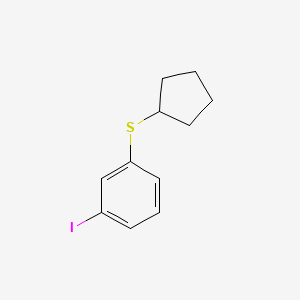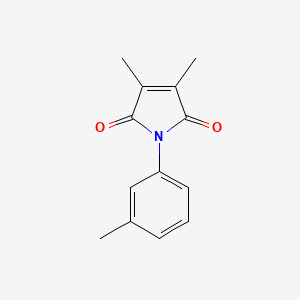
(2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound features a tetrahydro-pyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of multiple hydroxyl groups, a methoxy group, and a chlorinated aromatic ring suggests that this compound may exhibit diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol typically involves several key steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through an intramolecular cyclization reaction, often catalyzed by acids or bases.
Introduction of the Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions, using reagents such as osmium tetroxide or hydrogen peroxide.
Chlorination of the Aromatic Ring: The chlorinated aromatic ring can be synthesized through electrophilic aromatic substitution, using chlorine gas or other chlorinating agents.
Methoxylation: The methoxy group can be introduced through methylation reactions, using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The aromatic ring can be reduced to form a cyclohexane ring, using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology
The hydroxyl and methoxy groups suggest potential biological activity, making this compound a candidate for drug discovery and development.
Medicine
Due to its structural similarity to known bioactive molecules, this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may facilitate binding to these targets, while the chlorinated aromatic ring may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- (2s,3r,4s,5s,6r)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2h-pyran-3,4,5-triol
- This compound
Uniqueness
The unique combination of hydroxyl, methoxy, and chlorinated aromatic groups in this compound distinguishes it from other similar molecules. This combination of functional groups may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C20H23ClO7 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H23ClO7/c1-27-20(19(26)18(25)17(24)16(10-22)28-20)13-4-7-15(21)12(9-13)8-11-2-5-14(23)6-3-11/h2-7,9,16-19,22-26H,8,10H2,1H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI 键 |
LKIQSYKNOCUQSG-OBKDMQGPSA-N |
手性 SMILES |
CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O |
规范 SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















